molecular formula C21H23NO4 B256038 2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one

2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one

Cat. No. B256038
M. Wt: 353.4 g/mol
InChI Key: LXPPMCGMBVXHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one, commonly known as TFP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. TFP belongs to the family of furochromones, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of TFP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TFP has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. TFP has also been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, TFP has been shown to inhibit the activity of nuclear factor kappa B, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
TFP has been shown to have a range of biochemical and physiological effects. TFP has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. TFP has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, TFP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

TFP has several advantages for lab experiments, including its high degree of purity and stability. TFP is also readily available and can be synthesized in large quantities. However, TFP has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

For TFP research include the development of TFP derivatives, investigation of synergistic effects, and the development of novel drug delivery systems.

Synthesis Methods

TFP can be synthesized through a multistep process that involves the condensation of 6-hydroxychromone with 3-pyrrolidinone and 3-bromo-1-propanol. The resulting intermediate is then subjected to a series of reactions that include oxidation, cyclization, and methylation to yield TFP. The synthesis method has been optimized to produce high yields of TFP with a high degree of purity.

Scientific Research Applications

TFP has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. TFP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. TFP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFP has been shown to have antiviral activity against the hepatitis C virus.

properties

Product Name

2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H23NO4/c1-12-14(3)25-18-11-19-17(10-16(12)18)13(2)15(21(24)26-19)6-7-20(23)22-8-4-5-9-22/h10-11H,4-9H2,1-3H3

InChI Key

LXPPMCGMBVXHLL-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2)CCC(=O)N4CCCC4)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCC4)C)C

Origin of Product

United States

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